1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1021063-96-6
VCID: VC18921841
InChI: InChI=1S/C14H23N3/c1-2-9-17-10-6-13(7-11-17)16-12-14-5-3-4-8-15-14/h3-5,8,13,16H,2,6-7,9-12H2,1H3
SMILES:
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

CAS No.: 1021063-96-6

Cat. No.: VC18921841

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine - 1021063-96-6

Specification

CAS No. 1021063-96-6
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C14H23N3/c1-2-9-17-10-6-13(7-11-17)16-12-14-5-3-4-8-15-14/h3-5,8,13,16H,2,6-7,9-12H2,1H3
Standard InChI Key UOWIKXMCCGLMLJ-UHFFFAOYSA-N
Canonical SMILES CCCN1CCC(CC1)NCC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

1-Propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine (molecular formula: C14H23N3\text{C}_{14}\text{H}_{23}\text{N}_3, molecular weight: 233.35 g/mol) consists of a piperidine core substituted at the 4-position with an amine group, which is further functionalized with a pyridin-2-ylmethyl moiety. A propyl chain is attached to the piperidine nitrogen. The stereochemistry and conformational flexibility of this compound are critical to its potential interactions with biological targets .

Comparative Structural Analysis

The compound shares structural homology with piperidin-4-amine derivatives reported in kinase inhibitor research. For example, CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) features a piperidin-4-amine scaffold modified with a lipophilic aromatic group, demonstrating nanomolar inhibition of protein kinase B (PKB) . While the pyridinylmethyl substituent in 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine differs from the pyrrolopyrimidine group in CCT128930, both compounds highlight the importance of nitrogen-rich heterocycles in modulating kinase activity .

Synthesis and Modifications

Stability and Metabolic Considerations

Piperidine derivatives containing aromatic substituents, such as the pyridinylmethyl group, often exhibit metabolic stability challenges due to cytochrome P450-mediated oxidation. For instance, CCT128930 underwent rapid hepatic clearance in vivo, necessitating structural optimizations like carboxamide linkers to improve oral bioavailability . These findings suggest that 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine may require similar modifications to enhance pharmacokinetic profiles.

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular weight233.35 g/molPubChem algorithm
LogP (lipophilicity)Estimated 2.1–2.5ChemAxon prediction
Water solubilityLow (≤1 mg/mL at 25°C)Analogous compounds
pKa (amine group)~10.2Experimental analogs

The pyridine ring contributes to moderate lipophilicity, while the tertiary amine enhances basicity, favoring protonation under physiological conditions .

Future Research Directions

  • Synthetic optimization: Explore carboxamide or ether linkers to improve metabolic stability .

  • Target screening: Prioritize kinase and GPCR panels to identify lead applications.

  • In vivo profiling: Assess bioavailability and toxicity in rodent models.

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